Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3H-benzimidazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-4-5-9-10(6-8)14-7-13-9/h4-7H,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUAABBZOJRHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628491 | |
| Record name | tert-Butyl 1H-benzimidazol-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-97-3 | |
| Record name | Carbamic acid, 1H-benzimidazol-5-yl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1H-benzimidazol-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure. The interaction with these targets can lead to changes in cellular processes, leading to the observed biological activities.
Biological Activity
Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzo[d]imidazole moiety, which is known for its pharmacological versatility. The tert-butyl group enhances its lipophilicity, facilitating better interaction with biological membranes. This structural configuration allows the compound to exhibit various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:
- Antimicrobial Activity : Compounds similar in structure have shown the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that this compound may interfere with essential biochemical pathways in these organisms, potentially affecting cell wall synthesis or other vital processes .
- Anticancer Properties : Research indicates that benzimidazole derivatives can act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and protein kinases. These interactions may lead to reduced cell viability in various cancer cell lines .
Antimicrobial Activity
A study examining the antimicrobial efficacy of related compounds found that those with a benzimidazole core exhibited significant activity against several bacterial strains, including:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 15 | 12.5 |
| S. aureus | 18 | 10 |
| P. aeruginosa | 14 | 15 |
| C. albicans | 20 | 6 |
These results indicate that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that derivatives of benzimidazole can significantly reduce the viability of cancer cells. For instance, a compound structurally related to this compound showed an IC50 value of approximately 14.1 µM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial effects of various benzimidazole derivatives, including this compound. The study concluded that these compounds exhibited promising antibacterial activity against resistant strains, suggesting their potential use in treating infections caused by multidrug-resistant bacteria .
Case Study 2: Cancer Therapeutics
Another investigation focused on the anticancer properties of benzimidazole derivatives. In this study, this compound was tested against several cancer cell lines, revealing significant cytotoxic effects and highlighting its potential as a lead compound in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Steric Effects: The tert-butyl group in the target compound reduces nucleophilic susceptibility at the carbamate, enhancing stability compared to ethyl or methyl analogs .
- Electronic Effects: Electron-withdrawing groups (e.g., carboxylate in Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) increase polarity, affecting solubility and bioactivity .
Research Findings and Challenges
- Stability vs. Reactivity: The tert-butyl group enhances thermal stability but may hinder further functionalization due to steric bulk, as seen in comparisons with smaller alkyl analogs .
- Yield Optimization: Method 1’s low yield highlights the need for catalytic improvements, such as leveraging iodide-mediated pathways (Method 2) or alternative protecting groups .
Preparation Methods
Reaction with Tert-Butyl Chloroformate
One of the most common methods for synthesizing tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate involves the reaction of benzimidazole with tert-butyl chloroformate. The steps include:
Reagents : Benzimidazole, tert-butyl chloroformate, and a base such as triethylamine.
Solvent : Typically, dichloromethane or toluene is used as the solvent.
-
- Dissolve benzimidazole in the solvent.
- Add tert-butyl chloroformate and triethylamine to the solution.
- Stir the mixture at room temperature or apply gentle heating.
- After completion, remove the solvent under reduced pressure and purify the product via recrystallization or chromatography.
This method has been noted for its efficiency and high yields, often exceeding 80% under optimized conditions.
Alternative Method Using Isocyanates
Another approach utilizes isocyanates for the preparation of carbamates:
Reagents : Benzimidazole and tert-butyl isocyanate.
-
- Mix benzimidazole with tert-butyl isocyanate in an appropriate solvent like DMF (dimethylformamide).
- Stir at elevated temperatures (60–80°C) for several hours.
- Upon completion, cool the mixture and precipitate the product by adding water or a non-polar solvent.
This method can also yield high purity products and can be advantageous when specific functional groups are sensitive to other reagents.
Reaction Conditions and Optimization
Temperature and Time
The reaction conditions significantly influence yield and purity:
Temperature : Reactions are typically conducted between room temperature and reflux conditions depending on the solvent used.
Reaction Time : Most reactions require several hours; however, continuous monitoring via TLC (thin-layer chromatography) is recommended to determine completion.
Solvent Effects
The choice of solvent can affect both solubility and reactivity:
Polar Protic Solvents : Such as ethanol can enhance solubility but may also lead to side reactions.
Non-polar Solvents : Like toluene are preferred for reactions involving less polar reagents.
Purification Techniques
Post-synthesis purification is critical for obtaining high-quality products:
Recrystallization : Commonly used for isolating pure compounds from solvents.
Chromatography : Flash column chromatography can be employed to separate desired products from by-products effectively.
Summary of Yields and Purities
The following table summarizes typical yields and purities achieved through different methods:
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Tert-butyl chloroformate | >80 | >95 | Efficient, straightforward method |
| Tert-butyl isocyanate | ~75 | >90 | Useful for sensitive functional groups |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via carbamate formation between 1H-benzo[D]imidazol-5-amine and tert-butyl carbonate derivatives. A typical protocol involves coupling the amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine or DIEA) at room temperature . Catalytic 4-dimethylaminopyridine (DMAP) may enhance reaction efficiency. For example, refluxing in THF with DIEA for 60 hours achieved yields >70% in analogous carbamate syntheses . Purity is optimized via column chromatography or recrystallization.
Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key resonances, such as the tert-butyl group (δ ~1.4 ppm for CH₃) and carbamate carbonyl (δ ~155 ppm) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated vs. observed) with precision <5 ppm .
- Infrared (IR) Spectroscopy : Stretching frequencies for the carbamate C=O (~1700 cm⁻¹) and N-H (~3350 cm⁻¹) validate functional groups .
- Elemental Analysis : Matches between calculated and experimental C/H/N/O percentages ensure purity (>95%) .
Q. Why is the tert-butyl carbamate group a preferred protecting group in heterocyclic chemistry?
- Methodological Answer : The tert-butyl carbamate (Boc) group stabilizes amines against nucleophilic or oxidative degradation during multi-step syntheses. It is selectively removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) without disrupting the benzoimidazole core . This stability is critical in medicinal chemistry, as seen in the DOT1L inhibitor EPZ-5676, where the Boc group protects reactive intermediates during coupling reactions .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms involving this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. These studies predict nucleophilic/electrophilic sites and correlate with experimental reactivity . For example, the carbamate carbonyl’s electron-withdrawing effect lowers the benzoimidazole ring’s electron density, influencing its participation in cross-coupling reactions .
Q. What strategies resolve discrepancies in spectroscopic data or unexpected reaction outcomes during synthesis?
- Methodological Answer :
- Contradictory NMR Peaks : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent artifacts. Compare with literature data for analogous carbamates .
- Low HRMS Accuracy : Recalibrate instrumentation or verify ionization methods (e.g., ESI vs. APCI).
- Unexpected Byproducts : Analyze reaction intermediates via LC-MS or TLC. For example, incomplete Boc protection may yield free amine side products, detectable via ninhydrin staining .
Q. How does the tert-butyl benzoimidazole scaffold influence biological activity in drug discovery?
- Methodological Answer : The benzoimidazole core provides planar aromaticity for π-π stacking in enzyme active sites, while the tert-butyl group enhances lipophilicity and metabolic stability. In EPZ-5676, the tert-butyl moiety improves binding affinity to DOT1L by occupying a hydrophobic pocket, as confirmed by X-ray crystallography . Similarly, tert-butyl-substituted benzimidazoles show anticonvulsant activity by modulating GABA receptors, with potency linked to substituent steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
